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Introduction

The dipeptide H-Leu-Asp-OH (L-Leucyl-L-Aspartic acid) has emerged as a molecule of interest
in the field of taste perception, particularly in the study of the "kokumi" taste sensation. Kokumi,
a Japanese term, describes a taste that enhances the five basic tastes (sweet, sour, salty,
bitter, and umami), providing a sense of richness, body, and complexity to foods. Unlike
traditional tastants, kokumi substances often have little to no taste on their own. This document
provides detailed application notes and experimental protocols for researchers investigating the
role of H-Leu-Asp-OH in taste perception.

Recent findings have identified the Calcium-Sensing Receptor (CaSR), a G-protein coupled
receptor (GPCR), as the primary target for many kokumi-imparting substances, including
certain peptides. Evidence from patent literature suggests that H-Leu-Asp-OH is a modulator
of the CaSR, thereby eliciting a kokumi taste. These application notes will focus on
methodologies to characterize the sensory properties of H-Leu-Asp-OH and to elucidate its
molecular mechanism of action through its interaction with the CaSR. While direct quantitative
data for H-Leu-Asp-OH is emerging, data from structurally related dipeptides will be presented
to provide a comparative context.

Quantitative Data Summary
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While specific EC50 values for H-Leu-Asp-OH are not yet widely published in peer-reviewed
literature, the following table summarizes sensory threshold concentrations for various related
dipeptides and other kokumi-active compounds. This data is crucial for designing experiments
and for comparative analysis.

Sensory
Sensory
Threshold
Taste Threshold .
Compound . . Concentration Reference(s)
Profile/Effect Concentration .
) (in broth/IMSG
(in water) .
solution)
y-L-Glutamyl-L- , N -
] Kokumi Not specified Not specified [1]
Leucine
y-L-Glutamyl-L- ) - N
) Kokumi Not specified Not specified [1]
Valine
o - 1.5 mmol/L (in
Ala-Leu Kokumi, Bitter Not specified ] [2]
chicken broth)
o » 0.3 mmol/L (in
Leu-Glu Kokumi, Bitter Not specified ) [2]
chicken broth)
Leu-Lys Kokumi Not specified Not specified [2]
Leu-GIn Kokumi Not specified Not specified [2]
Leu-Ala Kokumi Not specified Not specified [2]
Leu-Thr Kokumi Not specified Not specified [2]
y-Glu-Val-Gly Potent Kokumi Not specified 66 umol/kg [3]
Glutathione ) -
Kokumi Not specified - [4]
(GSH)

Signaling Pathways

H-Leu-Asp-OH is proposed to elicit its kokumi taste by activating the Calcium-Sensing
Receptor (CaSR). The binding of H-Leu-Asp-OH to the CaSR, a Class C GPCR, initiates a
downstream signaling cascade. This pathway is crucial for the cellular response that ultimately
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leads to the perception of kokumi taste. In contrast, umami peptides primarily activate the
T1R1/T1R3 receptor, which also leads to an increase in intracellular calcium, but through a
distinct receptor complex.

Kokumi Taste Signaling Pathway

Umani Taste Signaling Pathway

@C} @ @ D_.Q @ st e @ e @@D

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Preparation
Testing
y y
Triangle Test Descriptive Analysis
(Threshold Determination) (Kokumi Characterization)
Data Analysis

O

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Cell Preparation

(

)
)

Experiment

——/

Prepare H-Leu-Asp-OH
and Controls

l

Measure Fluorescence
(Baseline & Post-injection)

Data Analysis

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved.

5/7

Tech Support


https://www.benchchem.com/product/b1588393?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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